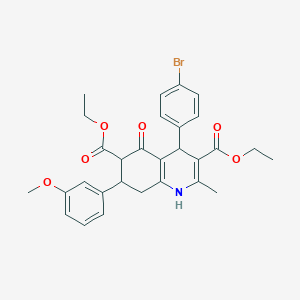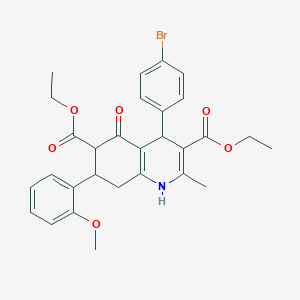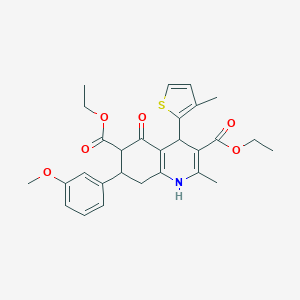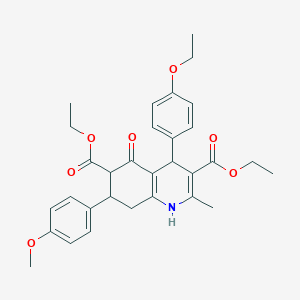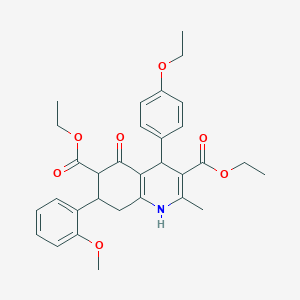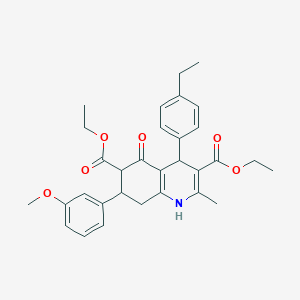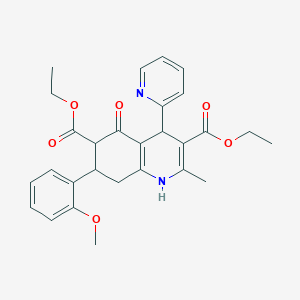![molecular formula C21H21F3N4O2 B303712 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B303712.png)
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves a multi-step process. One common method involves the one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. This reaction proceeds under mild conditions and yields the desired product in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline backbone, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The presence of the trifluoromethyl group allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
科学研究应用
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one: This compound shares a similar quinoline backbone but differs in its functional groups and overall structure.
Morpholine Derivatives: Compounds containing the morpholine ring exhibit a wide range of pharmacological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its combination of a morpholine ring, a trifluoromethyl group, and a quinoline backbone. This unique structure imparts specific electronic and steric properties, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C21H21F3N4O2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)15-5-2-1-4-13(15)18-14(12-25)20(26)28(27-8-10-30-11-9-27)16-6-3-7-17(29)19(16)18/h1-2,4-5,18H,3,6-11,26H2 |
InChI 键 |
QZBYWGYCAVWBTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


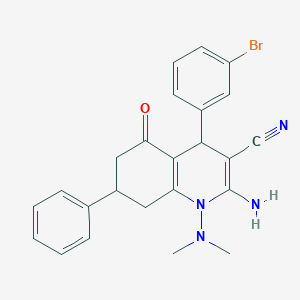
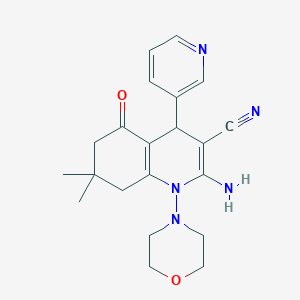
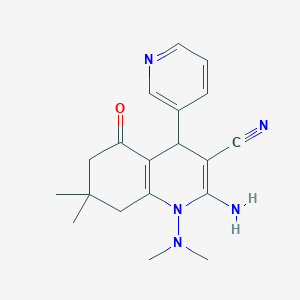
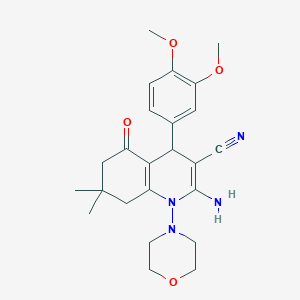
![2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B303638.png)
![2-({5-[2-(4-bromophenyl)-2-oxoethyl]-3-cyano-4,6-dimethyl-2-pyridinyl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B303639.png)
